molecular formula C6H13BrO2S B1581990 (Ethoxycarbonylmethyl)dimethylsulfonium bromide CAS No. 5187-82-6

(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Cat. No.: B1581990
CAS No.: 5187-82-6
M. Wt: 229.14 g/mol
InChI Key: JXFPTJYKYKVENJ-UHFFFAOYSA-M
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Description

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is an organic compound with the molecular formula C6H13BrO2S. It is a sulfonium salt, characterized by the presence of a sulfonium ion (S+) bonded to an ethoxycarbonylmethyl group and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethoxycarbonylmethyl)dimethylsulfonium bromide can be synthesized through the reaction of dimethyl sulfide with ethyl bromoacetate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

CH3S(CH3)2+BrCH2COOCH2CH3(Ethoxycarbonylmethyl)dimethylsulfonium bromide\text{CH}_3\text{S}(\text{CH}_3)_2 + \text{BrCH}_2\text{COOCH}_2\text{CH}_3 \rightarrow \text{this compound} CH3​S(CH3​)2​+BrCH2​COOCH2​CH3​→(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonylmethyl)dimethylsulfonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.

    Cyclopropanation: It can be used in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions typically occur in polar solvents such as water or alcohols.

    Cyclopropanation: This reaction often requires the presence of a catalyst, such as a transition metal complex, and occurs under mild conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are new sulfonium salts with different substituents replacing the bromide ion.

    Cyclopropanation: The major products are cyclopropane derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(Ethoxycarbonylmethyl)dimethylsulfonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethoxycarbonylmethyl)dimethylsulfonium bromide involves the formation of a sulfonium ion, which is highly reactive and can participate in various nucleophilic substitution and cyclopropanation reactions. The sulfonium ion acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsulfonium Bromide: Similar in structure but lacks the ethoxycarbonylmethyl group.

    Trimethylsulfoxonium Iodide: Contains a sulfoxonium ion instead of a sulfonium ion.

    Dimethylsulfonium Methylide: A ylide with different reactivity and applications.

Uniqueness

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is unique due to the presence of the ethoxycarbonylmethyl group, which imparts distinct reactivity and allows for specific applications in organic synthesis and catalysis. Its ability to participate in cyclopropanation reactions and form α-sulfanyl-β-amino acid derivatives sets it apart from other sulfonium salts.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFPTJYKYKVENJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[S+](C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966203
Record name (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide
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Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5187-82-6
Record name Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide (1:1)
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Record name Sulfonium, (carbethoxymethyl)dimethyl-, bromide
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Record name Sulfonium, bromide
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Record name (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide
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Record name (2-ethoxy-2-oxoethyl)dimethylsulphonium bromide
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Synthesis routes and methods I

Procedure details

A solution of ethyl bromoacetate (265 g) and dimethyl sulfide (114 g) in acetone (500 mL) was stirred at room temperature. After three days, the title compound was isolated by filtration of the reaction mixture. Melting point 88°-90° C.
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of ethyl bromoacetate (98%, 287 g, 1.68 mol) and methyl sulfide (99%, 156 mL, 1.25 eq.) in acetone (500 mL) was kept at 15° C. A white precipitate started to appear immediately and became thicker upon stirring. After stirring for 18 h at 22° C., the solid was filtered, washed with acetone (3×100 mL), and dried under vacuum to afford 1 (477 g, 83.4%) as white crystals. 1H NMR (250 MHz, CDCl3) δ 5.20 (s, 2H); 4.29 (q, J=7.2, 2H); 3.46 (s, 6H); 1.32 (t, J=7.2, 3H). 13C NMR (62.5 MHz, CDCl3) δ 164.36; 63.38; 44.38; 25.22; 13.92.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
83.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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